(2E)-1-(4-bromophenyl)-3-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}prop-2-en-1-one
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Overview
Description
(E)-1-(4-BROMOPHENYL)-3-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-2-PROPEN-1-ONE is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a methoxy group, and a nitro-pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-BROMOPHENYL)-3-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-2-PROPEN-1-ONE typically involves a multi-step process. The initial step often includes the formation of the bromophenyl and methoxyphenyl intermediates, followed by the introduction of the nitro-pyrazolyl group. The final step involves the formation of the propenone linkage through a condensation reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-BROMOPHENYL)-3-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(4-BROMOPHENYL)-3-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-2-PROPEN-1-ONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for investigating enzyme inhibition and receptor binding.
Medicine
In medicine, (E)-1-(4-BROMOPHENYL)-3-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-2-PROPEN-1-ONE could be explored for its potential therapeutic properties. Research may focus on its ability to modulate biological pathways and its efficacy in treating specific diseases.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical reactivity and stability.
Mechanism of Action
The mechanism of action of (E)-1-(4-BROMOPHENYL)-3-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-2-PROPEN-1-ONE involves its interaction with specific molecular targets. The bromophenyl and nitro-pyrazolyl groups may play a role in binding to enzymes or receptors, thereby modulating their activity. The propenone linkage may facilitate the compound’s integration into biological pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(4-BROMOPHENYL)-3-(4-METHOXYPHENYL)-2-PROPEN-1-ONE: Lacks the nitro-pyrazolyl group, which may result in different biological activity.
(E)-1-(4-CHLOROPHENYL)-3-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-2-PROPEN-1-ONE: Substitutes bromine with chlorine, potentially altering its reactivity and interactions.
(E)-1-(4-BROMOPHENYL)-3-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE: Contains a hydroxyl group instead of a methoxy group, which may affect its chemical properties.
Uniqueness
The uniqueness of (E)-1-(4-BROMOPHENYL)-3-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-2-PROPEN-1-ONE lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H16BrN3O4 |
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Molecular Weight |
442.3 g/mol |
IUPAC Name |
(E)-1-(4-bromophenyl)-3-[4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C20H16BrN3O4/c1-28-20-9-3-14(2-8-19(25)15-4-6-17(21)7-5-15)10-16(20)12-23-13-18(11-22-23)24(26)27/h2-11,13H,12H2,1H3/b8-2+ |
InChI Key |
DSNUABPYCZFHNK-KRXBUXKQSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Br)CN3C=C(C=N3)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Br)CN3C=C(C=N3)[N+](=O)[O-] |
Origin of Product |
United States |
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